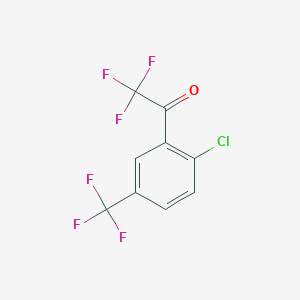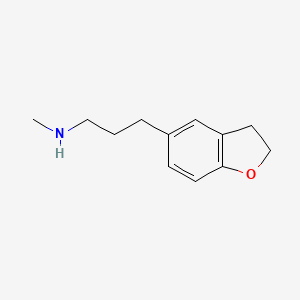
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Méthodes De Préparation
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.
Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other entactogenic compounds, which produce feelings of empathy and emotional closeness.
Comparaison Avec Des Composés Similaires
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine can be compared with other similar compounds, such as:
5-MAPDB: This compound has a similar structure and mechanism of action, but with slight differences in its pharmacological profile.
MDA: Another entactogenic compound with a similar mechanism of action but differing in its chemical structure and potency.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-7-2-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,2-3,6-8H2,1H3 |
Clé InChI |
LFYDRSILDHYPKQ-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=CC2=C(C=C1)OCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


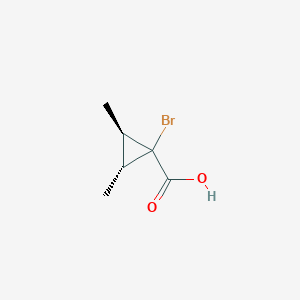
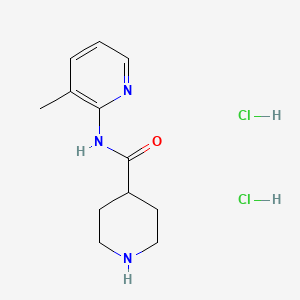
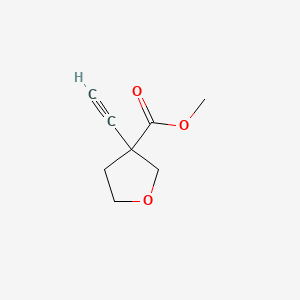
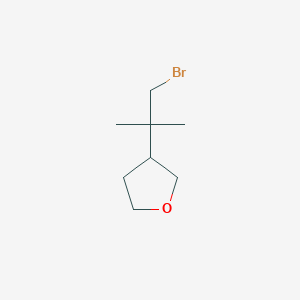
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
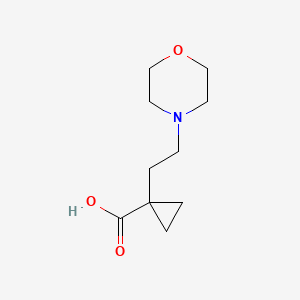
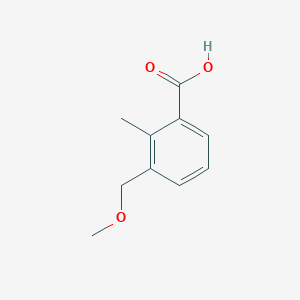
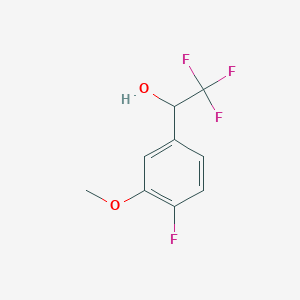
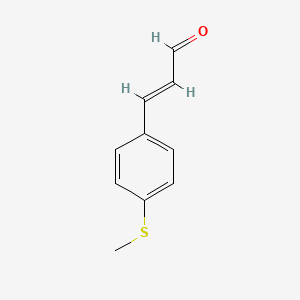
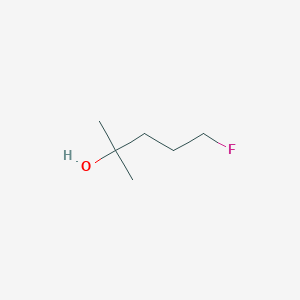
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
